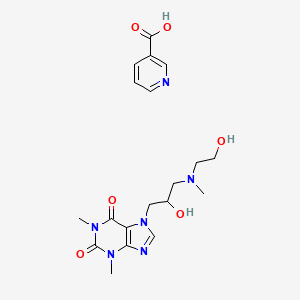

Xanthinol niacinate

Descripción general

Descripción

El xantinol niacinato es un derivado soluble en agua de la niacina, también conocida como ácido nicotínico. Es un compuesto formado por la combinación de xantinol y niacina. El xantinol niacinato se utiliza principalmente como vasodilatador, lo que significa que ayuda a ensanchar los vasos sanguíneos y mejorar el flujo sanguíneo. Este compuesto se encuentra a menudo en suplementos dietéticos y es conocido por su capacidad para mejorar el metabolismo cerebral y los niveles de energía .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del xantinol niacinato implica la reacción de xantinol con ácido nicotínico. El xantinol es un derivado de la teofilina, y su preparación implica la modificación de la estructura de la teofilina para introducir un grupo hidroxietil. Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores para facilitar la reacción entre xantinol y ácido nicotínico .

Métodos de Producción Industrial: En entornos industriales, la producción de xantinol niacinato se lleva a cabo en reactores a gran escala donde los reactivos se combinan en condiciones controladas. El proceso implica la purificación del producto final para asegurar su calidad y eficacia. Los métodos de producción industrial están diseñados para optimizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El xantinol niacinato experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad metabólica y sus efectos terapéuticos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio se pueden utilizar para oxidar el xantinol niacinato.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan en reacciones de reducción.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en la molécula de xantinol niacinato por otros grupos, a menudo utilizando reactivos como halógenos o agentes alquilantes

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de derivados oxidados del xantinol niacinato, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Peripheral Vascular Disease

Xanthinol niacinate has been extensively studied for its role in treating peripheral vascular disease (PVD) . A double-blind controlled trial involving patients with severe progressive obliterative vascular disease demonstrated significant improvements in clinical parameters. Out of 33 patients treated, 25 showed substantial benefits, with reductions in whole-blood viscosity and cholesterol levels .

Case Study Findings:

- Study Population: 350 patients with inoperable PVD.

- Treatment Duration: 4 weeks of intravenous infusion followed by maintenance doses.

- Results:

| Parameter | Pre-treatment | Post-treatment | Improvement (%) |

|---|---|---|---|

| Claudication Pain | 341 cases | 35 cases | 87.9 |

| Limb Temperature | - | Increased in 78 cases | - |

| Pulses Reappeared | - | 44 cases | - |

Cognitive Disorders

Research indicates that this compound may benefit patients with cognitive impairments , including dementia and short-term memory disorders. In a controlled study, it was found to enhance sensory register and memory performance significantly compared to placebo, particularly in elderly subjects .

Clinical Observations:

- Patients experienced improvements in cognitive function metrics after treatment.

- Side effects included flushing and gastrointestinal discomfort but were generally manageable .

Cancer Treatment Adjunct

Emerging studies suggest that this compound may enhance the efficacy of chemotherapy by improving tumor oxygenation and perfusion. In experimental models, it has been shown to modulate the tumor microenvironment, potentially increasing the effectiveness of cytotoxic treatments .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

Mecanismo De Acción

El mecanismo de acción del xantinol niacinato implica su capacidad para actuar como un vasodilatador. El ion xantinol cargado positivamente facilita el transporte del ácido nicotínico hacia las células, donde influye en el metabolismo celular a través de nucleótidos como el dinucleótido de adenina y nicotinamida y el fosfato de dinucleótido de adenina y nicotinamida. Estos nucleótidos son coenzimas para muchas proteínas involucradas en la respiración tisular y la producción de energía. Como resultado, el xantinol niacinato aumenta el metabolismo de la glucosa y la ganancia de energía, lo que lleva a una mejor circulación sanguínea y oxigenación de los tejidos .

Compuestos Similares:

Niacina (Ácido Nicotínico): La niacina es el compuesto padre del xantinol niacinato y también se utiliza como vasodilatador y agente para reducir el colesterol.

Teofilina: La teofilina es un broncodilatador y un precursor del xantinol. Se utiliza para tratar enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica.

Pentoxifilina: La pentoxifilina es otro vasodilatador que mejora el flujo sanguíneo y se utiliza para tratar enfermedades vasculares periféricas

Singularidad del Xantinol Niacinato: El xantinol niacinato es único debido a su doble acción como vasodilatador y potenciador metabólico. A diferencia de la niacina, que principalmente reduce los niveles de colesterol, el xantinol niacinato también mejora significativamente el metabolismo cerebral y los niveles de energía. Su capacidad para atravesar fácilmente las membranas celulares y mejorar el metabolismo de la glucosa lo convierte en un compuesto valioso tanto en entornos médicos como de investigación .

Comparación Con Compuestos Similares

Niacin (Nicotinic Acid): Niacin is the parent compound of xanthinol niacinate and is also used as a vasodilator and cholesterol-lowering agent.

Theophylline: Theophylline is a bronchodilator and a precursor to xanthinol. It is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Pentoxifylline: Pentoxifylline is another vasodilator that improves blood flow and is used to treat peripheral vascular diseases

Uniqueness of this compound: this compound is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, this compound also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .

Actividad Biológica

Xanthinol niacinate, also known as xanthinol nicotinate, is a water-soluble derivative of niacin (vitamin B3) that exhibits significant biological activity, particularly as a vasodilator. This compound is primarily used in clinical settings to improve blood flow and metabolic functions. Its mechanism of action includes enhancing glucose metabolism and increasing energy production at the cellular level.

Vasodilatory Effects

This compound acts as a potent vasodilator, which means it can widen blood vessels and improve circulation. This property is particularly beneficial in conditions such as peripheral vascular disease (PVD) and chronic limb ischemia. A study involving patients with PVD demonstrated a significant improvement in ankle-brachial pressure index (ABPI) after treatment with this compound, with a p-value of 0.01 indicating statistical significance .

Cellular Mechanisms

In vitro studies have shown that this compound inhibits the proliferation of human umbilical artery smooth muscle cells (HUASMC) in a dose-dependent manner. Specifically, concentrations ranging from 2.76 to 276 µM over 24 hours resulted in decreased levels of platelet-derived growth factor receptor (PDGFR) mRNA and protein on the cell membranes of HUASMCs . This suggests that this compound may play a role in modulating cellular responses associated with vascular health.

Neuroprotective Effects

Research also indicates that this compound has neuroprotective properties. A clinical trial comparing its effects on memory across different age groups found that it improved sensory register, short-term memory, and long-term memory significantly more than placebo, especially in older adults . The compound enhances neuronal transmission and oxygen supply to the brain, which may explain these cognitive benefits.

Peripheral Vascular Disease

A notable observational study involving 39 patients with chronic limb ischemia showed that after three months of treatment with this compound, there was a marked improvement in claudication distance (the distance a patient can walk before experiencing pain). The study reported that no patients had a claudication distance of less than 100 meters after treatment, compared to several at baseline .

Cognitive Improvement

In another study focused on cognitive function, participants who received this compound demonstrated improvements across various memory tasks compared to those receiving placebo. The results highlighted an enhancement of 10-40% in performance depending on the task type, showcasing its potential for treating organic brain syndromes .

Summary of Research Findings

| Study Focus | Findings | P-Value |

|---|---|---|

| Peripheral Vascular Disease | Improvement in ABPI; significant clinical effects observed | 0.01 |

| HUASMC Proliferation | Dose-dependent inhibition of cell proliferation | N/A |

| Memory Improvement | Significant enhancement in cognitive tasks across age groups | N/A |

Propiedades

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMAHVDJHFBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023743 | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

437-74-1 | |

| Record name | Xanthinol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xantinol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.